molecular formula C9H12ClNO B6280589 3-cyclopropoxyaniline hydrochloride CAS No. 2248381-88-4

3-cyclopropoxyaniline hydrochloride

Cat. No.: B6280589
CAS No.: 2248381-88-4
M. Wt: 185.65 g/mol
InChI Key: RULPLCISKUFGJA-UHFFFAOYSA-N
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Description

3-cyclopropoxyaniline hydrochloride is an organic compound with the molecular formula C9H11NO·HCl It is a derivative of aniline, where the hydrogen atom in the para position is replaced by a cyclopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropoxyaniline hydrochloride typically involves the reaction of 3-nitrophenol with cyclopropyl bromide to form 3-cyclopropoxy nitrobenzene. This intermediate is then reduced to 3-cyclopropoxyaniline using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The final step involves the conversion of 3-cyclopropoxyaniline to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropoxyaniline hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents such as bromine for halogenation, nitric acid for nitration, and sulfuric acid for sulfonation are commonly used.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

3-cyclopropoxyaniline hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-cyclopropoxyaniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-cyclopropoxyaniline hydrochloride can be compared with other similar compounds, such as:

    3-cyclopropoxyphenol: Similar structure but with a hydroxyl group instead of an amino group.

    3-cyclopropoxybenzoic acid: Contains a carboxyl group instead of an amino group.

    3-cyclopropoxyanisole: Contains a methoxy group instead of an amino group.

These compounds share structural similarities but differ in their functional groups, leading to different chemical properties and applications

Properties

CAS No.

2248381-88-4

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

3-cyclopropyloxyaniline;hydrochloride

InChI

InChI=1S/C9H11NO.ClH/c10-7-2-1-3-9(6-7)11-8-4-5-8;/h1-3,6,8H,4-5,10H2;1H

InChI Key

RULPLCISKUFGJA-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC=CC(=C2)N.Cl

Purity

95

Origin of Product

United States

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